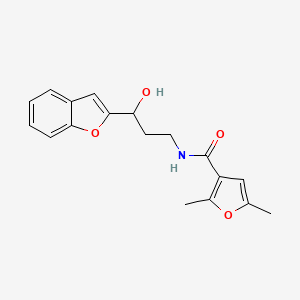

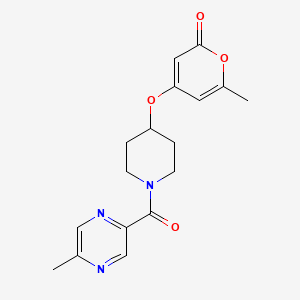

![molecular formula C17H9Cl2F3N2OS B2687183 N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-65-4](/img/structure/B2687183.png)

N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DCTA and is used in various studies to investigate its biochemical and physiological effects.

科学的研究の応用

Application in Cancer Research

Specific Scientific Field

Cancer Research

Summary of the Application

“N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide” has been identified as a potent activator of the eIF2α kinase heme regulated inhibitor. It reduces the abundance of the eIF2·GTP·tRNAiMet ternary complex and inhibits cancer cell proliferation .

Methods of Application or Experimental Procedures

The compound was used in vitro to inhibit translation initiation. An optimization process was undertaken to improve their solubility while preserving their biological activity .

Results or Outcomes

The compound potently induced phosphorylation of eIF2α and expression of CHOP at the protein and mRNA levels. These inhibitors of translation initiation may become leads for the development of potent, non-toxic, and target specific anti-cancer agents .

Application in Organic Chemistry

Specific Scientific Field

Organic Chemistry

Summary of the Application

“N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide” is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Methods of Application or Experimental Procedures

The compound is used as an organocatalyst in organic chemistry. It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Results or Outcomes

The compound has played a very important role in the development of H-bond organocatalysts. It is used extensively in promoting organic transformations .

Application in Organic Synthesis

Specific Scientific Field

Organic Synthesis

Summary of the Application

Trifluoromethyl ketones (TFMKs), such as “N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide”, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Methods of Application or Experimental Procedures

This compound is used in the synthesis of various fluorinated pharmacons. The methods available for their synthesis are discussed in detail in the referenced article .

Results or Outcomes

The application of this compound as a key intermediate in medicinal chemistry has been illustrated with two examples in the referenced article .

Application in Protein Research

Specific Scientific Field

Protein Research

Summary of the Application

Proline, an amino acid, exhibits a variety of unique functions in biological contexts. The trifluoromethyl group substitution in proline, such as in “N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide”, offers a relatively new research application area .

Methods of Application or Experimental Procedures

The compound is used in the study of the physicochemical features of the 19 F-carrying proline analogues .

Results or Outcomes

The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications. Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

Application in Antibacterial Research

Specific Scientific Field

Antibacterial Research

Summary of the Application

“N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide” and its derivatives have been found to be potent antimicrobial agents. They are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Methods of Application or Experimental Procedures

The compound and its derivatives were synthesized and their potency as antimicrobial agents was tested. They were found to be more effective than the control antibiotic vancomycin .

Results or Outcomes

These compounds eradicated the preformed biofilms effectively. The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .

Application in Catalyst Development

Specific Scientific Field

Catalyst Development

Results or Outcomes

This compound has played a very important role in the development of H-bond organocatalysts. It is used extensively in promoting organic transformations .

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2F3N2OS/c18-12-5-4-11(7-13(12)19)23-15(25)14-8-26-16(24-14)9-2-1-3-10(6-9)17(20,21)22/h1-8H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEOMPOIGXHRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687109.png)

![Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2687112.png)

![Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B2687114.png)

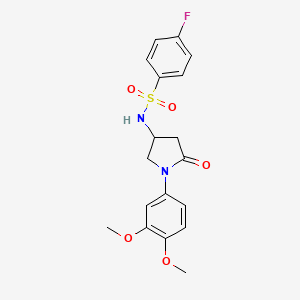

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2687116.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2687117.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2687118.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2687122.png)

![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)